molecular formula C12H11ClN3O4P B8049194 2-(6-Chloropyridin-3-yl)-1h-benzo[d]imidazole phosphate

2-(6-Chloropyridin-3-yl)-1h-benzo[d]imidazole phosphate

Cat. No.: B8049194
M. Wt: 327.66 g/mol
InChI Key: AOTLIBFUMUIDDK-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-1H-benzo[d]imidazole phosphate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloropyridine ring and a benzo[d]imidazole moiety, making it a subject of interest for further study and development.

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)-1H-benzimidazole;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3.H3O4P/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12;1-5(2,3)4/h1-7H,(H,15,16);(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTLIBFUMUIDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)Cl.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN3O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyridin-3-yl)-1H-benzo[d]imidazole phosphate typically involves multiple steps, starting with the preparation of the core benzo[d]imidazole structure. One common synthetic route includes the reaction of 6-chloropyridin-3-ylamine with an appropriate benzo[d]imidazole precursor under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydroxide, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloropyridin-3-yl)-1H-benzo[d]imidazole phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction conditions may require heating and the presence of a catalyst.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are typically performed under an inert atmosphere to prevent unwanted side reactions.

  • Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired substitution pattern. Reagents such as halides or alkylating agents can be used, and the reaction conditions may vary based on the specific reagents employed.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-1H-benzo[d]imidazole phosphate has shown promise in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Medicine: The compound may be explored for its therapeutic properties, such as its potential use in the treatment of certain diseases or conditions.

  • Industry: Its unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and technologies.

Mechanism of Action

The mechanism by which 2-(6-Chloropyridin-3-yl)-1H-benzo[d]imidazole phosphate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

2-(6-Chloropyridin-3-yl)-1H-benzo[d]imidazole phosphate can be compared to other similar compounds, such as 2-(6-chloropyridin-3-yl)propan-2-ol and 2-(6-chloropyridin-3-yl)acetonitrile. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of a chloropyridine ring and a benzo[d]imidazole moiety, which contributes to its distinct chemical and biological properties.

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